8-Isopropyltriazole salt

Description

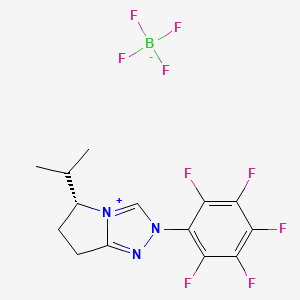

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H13BF9N3 |

|---|---|

Molecular Weight |

405.07 g/mol |

IUPAC Name |

(5R)-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |

InChI |

InChI=1S/C14H13F5N3.BF4/c1-6(2)7-3-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1/t7-;/m1./s1 |

InChI Key |

FOAWSOXNEWZIRE-OGFXRTJISA-N |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(C)[C@H]1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Isopropyltriazole Salts and Their Derivatives

Direct Alkylation Routes to Isopropyltriazoles

Direct alkylation represents a primary and straightforward method for the synthesis of isopropyltriazoles. This approach involves the introduction of an isopropyl group onto a nitrogen atom of a pre-formed triazole ring. The success of this strategy hinges on controlling the regioselectivity of the alkylation, as the triazole ring possesses multiple nucleophilic nitrogen atoms.

Alkylation of Triazoles with Isopropyl Alcohol in Acidic Media

A highly selective and efficient method for synthesizing 1-isopropyl-1H-1,2,4-triazole involves the direct alkylation of 1,2,4-triazole (B32235) with isopropyl alcohol in a strong acidic medium, such as concentrated sulfuric acid. researchgate.netresearchgate.net This reaction proceeds with high selectivity, producing the N1-alkylated isomer as the primary product with yields reported to be near 98%. researchgate.net Similarly, 1,2,3-triazole reacts with isopropyl alcohol in concentrated sulfuric acid to exclusively yield 1-isopropyl-1H-1,2,3-triazole. researchgate.net The acidic environment is crucial for activating the alcohol, facilitating the carbocation-mediated alkylation of the triazole ring.

Table 1: Alkylation of Triazoles with Isopropyl Alcohol in H₂SO₄

| Triazole Substrate | Alcohol | Acid Medium | Primary Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazole | Isopropyl Alcohol | H₂SO₄ | 1-isopropyl-1H-1,2,4-triazole | High (Near 98% yield) | researchgate.net |

| 1,2,3-Triazole | Isopropyl Alcohol | H₂SO₄ | 1-isopropyl-1H-1,2,3-triazole | Exclusive product | researchgate.net |

Alkylation of 1H-1,2,4-Triazole with Halogenated Isopropyl Derivatives

The reaction of triazoles with halogenated isopropyl derivatives, such as isopropyl halides, is a common alkylation strategy. The alkylation of 1H-1,2,4-triazole with alkyl halides typically requires a base to deprotonate the triazole, forming the more nucleophilic triazolide anion. researchgate.net The choice of base and solvent can influence the ratio of N1 and N4-alkylated isomers. For instance, using DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) as the base in a solvent like THF has been shown to produce a mixture of 1- and 4-alkylated isomers, with a consistent regioselectivity favoring the N1-isomer in approximately a 90:10 ratio. researchgate.net Similarly, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate (K₂CO₃) in DMF is an effective method for producing 2-substituted 1,2,3-triazoles. organic-chemistry.org

Regioselective Alkylation Strategies for N-Substitution

Controlling the site of N-substitution is a fundamental challenge in triazole chemistry due to the presence of multiple nitrogen atoms that can act as nucleophiles. scielo.br Several strategies have been developed to achieve regioselectivity.

For 1,2,3-triazoles, direct alkylation of the unsubstituted ring with alkyl halides typically yields the N1-alkylated isomer as the major product. google.com However, strategic substitution on the triazole ring can direct alkylation to the N2 position. A notable strategy involves the use of a bromine substituent at the 4-position of an NH-1,2,3-triazole. organic-chemistry.org The presence of bromine directs incoming alkyl groups to the N2 position with high selectivity. This bromo-directed N2 alkylation is effective when reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like K₂CO₃. organic-chemistry.org The bromine atom can later be removed or used in further cross-coupling reactions, making it a versatile directing group. organic-chemistry.org Similarly, using 4,5-dibromo-1,2,3-triazoles results in good to excellent N2 selectivity upon alkylation. nih.govresearchgate.net The steric hindrance imposed by substituents at the C4 and C5 positions disfavors alkylation at the adjacent N1 and N3 atoms, thereby promoting substitution at N2. scielo.br

For 1,2,4-triazoles, the reaction conditions significantly impact the isomer ratio. As mentioned, the use of DBU as a base often leads to a predominance of the N1-isomer. researchgate.net The choice of the alkylating agent and the specific triazole salt can also be manipulated to favor one isomer over another. For example, incremental or continuous addition of triazole salts to the alkylating agent has been shown to improve the yields of desired isomers in the synthesis of fungicidal triazole compounds. google.com

Table 2: Summary of Regioselective Alkylation Strategies

| Triazole System | Strategy | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Bromo-directing group | 4-bromo-NH-1,2,3-triazole, alkyl halide, K₂CO₃, DMF | Regioselective N2-alkylation | organic-chemistry.org |

| 1,2,3-Triazole | Steric hindrance | 4,5-disubstituted-1,2,3-triazoles | Directs alkylation to N2 position | scielo.br |

| 1,2,4-Triazole | Base selection | Alkyl halide, DBU, THF | Favors N1-alkylation (~90:10 ratio) | researchgate.net |

| 1,2,3-Triazole | Michael addition | Unsubstituted researchgate.netorganic-chemistry.orgscielo.brtriazole, Michael acceptor (e.g., acrylonitrile) | Reported to favor N2-alkylation | google.com |

Cycloaddition Approaches for Triazole Ring Formation

An alternative to direct alkylation is the construction of the triazole ring with the isopropyl group already incorporated into one of the precursors. This is most prominently achieved through cycloaddition reactions, a cornerstone of modern heterocyclic chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Isopropyltriazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used "click" reaction that unites an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govatdbio.com This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer. nih.govbeilstein-journals.org

To synthesize an isopropyltriazole via this method, one of the precursors must contain an isopropyl group. For example, the reaction could involve an isopropyl-substituted azide with a terminal alkyne, or an azide with an isopropyl-substituted alkyne. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate. beilstein-journals.orgrcsb.org The versatility of the CuAAC reaction tolerates a wide range of functional groups, making it a highly reliable synthetic tool. organic-chemistry.org Research has shown the application of CuAAC in synthesizing chiral α-1,2,3-triazoles, where the reaction of an azide with an α-ethynyl alcohol containing an isopropyl group was explored, though it yielded modest results in terms of enantiomeric excess and yield. acs.org

Variations of "Click" Chemistry for Isopropyltriazole Precursors

The concept of "click" chemistry extends beyond the standard CuAAC, encompassing a range of reactions that are high-yielding and generate minimal byproducts. atdbio.com For the synthesis of triazole precursors, variations can include one-pot reactions where the azide precursor is generated in situ. For instance, a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles has been developed using α-halo ketones, sodium azide, and terminal alkynes. nih.gov This approach avoids the isolation of potentially unstable organic azides.

Another variation involves changing the catalyst system to alter the outcome or improve efficiency. While copper is standard for the 1,4-regioisomer, ruthenium catalysts can be used to selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, such as nanosized Cu/Fe bimetallic systems, offers advantages like lower copper contamination in the final product and easier catalyst removal. organic-chemistry.org These variations provide a flexible toolkit for chemists to design and synthesize complex isopropyltriazole derivatives and their precursors by selecting the appropriate alkyne and azide building blocks. lumiprobe.comlumiprobe.com

Table 3: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction | Catalyst | Key Features | Product | Reference |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | None (Thermal) | Requires high temperatures; gives mixture of isomers | 1,4- and 1,5-disubstituted 1,2,3-triazoles | nih.gov |

| Copper-Catalyzed (CuAAC) | Copper(I) | High reaction rate, mild conditions, high yield, water tolerant | Exclusively 1,4-disubstituted 1,2,3-triazoles | nih.govatdbio.com |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium | Works with internal and terminal alkynes | Exclusively 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.org |

| Strain-Promoted (SPAAC) | None (Ring Strain) | Copper-free, useful for biological systems; requires strained alkynes (e.g., cyclooctyne) | 1,4- and 1,5-disubstituted 1,2,3-triazoles | atdbio.com |

Multi-component Reactions and One-Pot Methodologies for Triazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rhhz.netnih.govresearchgate.net These reactions are operationally simple and significantly reduce reaction times and additional steps, making them a cornerstone of modern organic synthesis. nih.gov For the construction of triazole scaffolds, MCRs offer a direct and versatile approach.

A prominent example is the one-pot preparation of 4-aryl-NH-1,2,3-triazoles, which can be achieved through a reaction involving aldehydes, nitroalkanes, and sodium azide. nih.gov Another powerful MCR is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which provides regioselective access to 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. nih.gov This methodology has been expanded to include a third component, allowing for the synthesis of more complex and diverse triazole structures in a single pot. nih.gov

Furthermore, metal-free MCRs have been developed. For instance, the base-promoted reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones yields hybrid molecules linking 1,3-diones and 1,2,4-triazoles. researchgate.net Sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) strategies have also been designed to create fused 1,2,3-triazole systems with high regioselectivity. uky.edu These methods highlight the power of MCRs to generate a wide library of triazole-appended scaffolds efficiently. rhhz.net

Preparation of Isopropyltriazolium Salts and Advanced Ligand Precursors

The synthesis of isopropyltriazolium salts typically involves the quaternization of an existing isopropyl-substituted triazole ring or the introduction of an isopropyl group onto a pre-formed triazole or triazolium scaffold. These salts are precursors to N-heterocyclic carbenes (NHCs) and can be used in various applications, including as ionic liquids and catalysts.

Synthesis of 1,4-Dialkyl-1,2,4-triazolium Halide and Tetraphenylborate (B1193919) Salts

The synthesis of 1,4-dialkyl-1,2,4-triazolium salts is generally achieved through the N-alkylation of a pre-existing 1-alkyl- or 4-alkyl-1,2,4-triazole. organic-chemistry.org For instance, to synthesize a 1-isopropyl-4-alkyl-1,2,4-triazolium salt, one could start with 1-isopropyl-1,2,4-triazole and alkylate the N4 position with an appropriate alkyl halide.

A common method involves reacting a 1,2,4-triazole with a stoichiometric amount of an alkyl halide, such as an alkyl bromide or iodide, often in a solvent like acetonitrile (B52724) and sometimes in the presence of a base to facilitate the reaction. mdpi.com For example, 1-isopropyl-4-amino-1,2,4-triazolium bromide was synthesized by reacting 4-amino-1,2,4-triazole (B31798) with 2-bromopropane. nih.gov The general procedure for quaternization involves refluxing the substituted triazole with the desired alkylating agent (e.g., ethyl iodide, 1-aryl-2-bromoethanones) in a suitable solvent. mdpi.com

The synthesis can also be a two-step process where a benzyl (B1604629) fragment is first introduced at the N1 position of 1H-1,2,4-triazole, followed by the addition of another alkyl or phenacyl group to form the disubstituted triazolium salt. Current time information in Bangalore, IN. The resulting halide salts can be converted to tetraphenylborate salts through anion metathesis, typically by reaction with sodium tetraphenylborate in a suitable solvent.

Table 1: Synthesis of 1-Alkyl-4-amino-1,2,4-triazolium Bromides

| Alkyl Group | Starting Materials | Product | Melting Point (°C) |

|---|---|---|---|

| Isopropyl | 4-amino-1,2,4-triazole, 2-bromopropane | 1-isopropyl-4-amino-1,2,4-triazolium bromide | 92 |

| Allyl | 4-amino-1,2,4-triazole, allyl bromide | 1-allyl-4-amino-1,2,4-triazolium bromide | 59-62 |

| n-Nonyl | 4-amino-1,2,4-triazole, n-nonyl bromide | 1-n-nonyl-4-amino-1,2,4-triazolium bromide | 51 |

Data sourced from DTIC. nih.gov

Synthetic Routes to 2-Pyridylmethyl-Substituted Isopropyltriazolium Salts

The synthesis of triazolium salts bearing both an isopropyl and a 2-pyridylmethyl substituent can be approached in several ways. One common strategy is the quaternization of a pre-functionalized triazole. For example, an isopropyl-substituted triazole can be reacted with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, to introduce the pyridylmethyl group onto one of the triazole nitrogen atoms. researchgate.net

Alternatively, a 2-pyridylmethyl-substituted triazole can be synthesized first and then alkylated with an isopropyl halide. The synthesis of pyridine-tethered 1,2,3-triazoles can be achieved via a "click" reaction (CuAAC) between a pyridyl-azide and an alkyne, or a pyridyl-alkyne and an azide. nih.gov The resulting triazole can then be selectively alkylated. For instance, pyridine-tethered 1,2,3-triazoles have been N-methylated to form 3-methyl-1,4-disubstituted 1,2,3-triazolium salts. nih.gov A similar approach could be used with an isopropylating agent.

Research has shown the synthesis of 1-(2-pyridylmethyl)-4-benzyl-1,2,4-triazolium chloride by reacting the corresponding triazole with benzyl chloride. researchgate.net Following a similar procedure, reacting 1-isopropyl-1,2,4-triazole with 2-(chloromethyl)pyridine would be a viable route to the desired isopropyltriazolium salt. The reaction conditions for such quaternizations typically involve stirring the reactants in a solvent like acetonitrile or acetone, sometimes at elevated temperatures. mdpi.comCurrent time information in Bangalore, IN.

Table 2: Examples of Pyridyl-Substituted Triazolium Synthesis

| Triazole Precursor | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole | Methylating agent | 3-methyl-1-(2-picolyl)-4-phenyl-1,2,3-triazolium salt | nih.gov |

Functionalization Strategies for Poly-triazole Systems

Poly-triazoles are polymers containing triazole rings in their backbone or as pendant groups. Their functionalization is key to tuning their properties for various applications. nih.govrsc.org One major strategy is the polymerization of functional monomers. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step-growth polymerization of monomers containing azide and alkyne functionalities allows for the incorporation of diverse functional groups into the polymer backbone. nih.govmdpi.com

A powerful approach is post-polymerization functionalization. This involves creating a reactive polymer that can be subsequently modified. For instance, poly(5-iodo-1,2,3-triazole) can be synthesized and then derivatized using palladium-catalyzed cross-coupling reactions like Suzuki and Heck reactions. nih.gov This allows for the introduction of a wide range of substituents at the 5-position of the triazole ring, enabling the tuning of the polymer's chemical and thermal properties. nih.gov

Another strategy to modify properties, such as solubility, is co-polymerization. For example, a fluorescent but poorly soluble coumarin-containing polytriazole was made more soluble by co-polymerizing its monomer with an aliphatic azide-alkyne co-monomer. mdpi.com This incorporation of aliphatic chains reduces the inter-chain interactions and rigidity of the polymer backbone. mdpi.com These strategies provide a versatile toolkit for developing a multitude of functional triazole-based materials. nih.gov

Green Chemistry Principles in Isopropyltriazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. umich.edu In the synthesis of triazoles, including isopropyl-substituted derivatives, these principles are increasingly being applied to develop more sustainable methods. mdpi.com Key aspects include improving atom economy, using safer solvents, and enhancing energy efficiency. mdpi.comumich.edu

Alternative energy sources such as microwave irradiation and sonication have been employed to accelerate triazole synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comumich.edu The use of environmentally benign solvents like water, glycerol, and deep eutectic solvents is another important green approach. thieme-connect.de For example, the CuAAC reaction has been successfully performed in water, allowing for the recycling of both the copper catalyst and the solvent. thieme-connect.de

Atom Economy Maximization in Triazole Annulation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful.

Design for Energy Efficiency in Synthetic Protocols

Traditional synthetic methods for heterocyclic compounds like triazoles often rely on conventional heating, which can be energy-intensive and require long reaction times. rsc.orgnih.gov Modern approaches focus on alternative energy sources to improve efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher product yields. nih.govmdpi.com For instance, the synthesis of 1,2,4-triazole derivatives under microwave irradiation can be 36 to 72 times faster than with conventional heating. nih.gov This enhanced efficiency translates to lower energy consumption and increased throughput. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for triazole synthesis. mdpi.commdpi.com Ultrasound works by acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium—which generates localized high-temperature and high-pressure zones, accelerating the reaction rate. royalsocietypublishing.org This method is known for its simplicity, efficiency, and contribution to green chemistry by enabling reactions at lower bulk temperatures. mdpi.comresearchgate.net

The following table compares conventional heating with energy-efficient methods for triazole synthesis.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

| Heating Mechanism | Conduction & Convection (Indirect) | Dielectric Heating (Direct) | Acoustic Cavitation |

| Reaction Time | Often long (hours to days) rsc.orgnih.gov | Significantly shorter (minutes) nih.govmdpi.com | Reduced reaction times mdpi.com |

| Energy Consumption | High | Lower due to shorter times and efficiency rsc.org | Generally lower |

| Yield | Variable, can be lower | Often higher yields nih.govmdpi.com | Good to excellent yields mdpi.comresearchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products rsc.org | Can be minimized |

Utilization of Safer Solvents and Auxiliary Substances

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and flammable, posing risks to human health and the environment. rsc.org Green chemistry promotes the use of safer alternatives. rsc.orgnih.govconsensus.app

Green Solvents in Triazole Synthesis: Several environmentally benign solvents have been successfully employed in the synthesis of triazoles. consensus.app

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many green synthetic procedures, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC). consensus.app Some syntheses of 1,2,4-triazole derivatives have been effectively carried out in refluxing water, resulting in excellent yields. mdpi.com

Glycerol: This biodegradable and low-toxicity solvent has been used for the one-pot synthesis of 1,2,3-triazoles at room temperature, achieving good to excellent yields. consensus.app

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures. Their negligible vapor pressure, non-flammability, and thermal stability make them attractive green solvents. rsc.orgrsc.org They can act as both the solvent and catalyst, increasing reactivity and allowing for catalyst recycling. rsc.orgrsc.org

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. A novel Cu(II)-acidic DES has been shown to facilitate 1,2,3-triazole synthesis with high yields and can be reused multiple times. consensus.app

Cyrene™: A biodegradable solvent derived from cellulose, Cyrene™ has been used for the synthesis of 1,2,3-triazoles, allowing for product isolation through simple precipitation in water, which eliminates the need for extractions with organic solvents. researchgate.net

The table below outlines the benefits of using safer solvents in the synthesis of triazole derivatives.

| Solvent | Key Advantages | Example Application in Triazole Synthesis |

| Water | Non-toxic, non-flammable, abundant, inexpensive consensus.app | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) consensus.app; Synthesis of 1,2,4-triazoles mdpi.com |

| Glycerol | Biodegradable, low toxicity, low vapor pressure consensus.app | One-pot, three-component synthesis of 1,2,3-triazoles consensus.app |

| Ionic Liquids (ILs) | Low volatility, non-flammable, recyclable, can act as catalysts rsc.orgrsc.org | CuAAC reactions for 1,4-disubstituted 1,2,3-triazoles rsc.org |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, reusable consensus.app | Base-free synthesis of 1,4-disubstituted 1,2,3-triazoles consensus.app |

| Cyrene™ | Biodegradable, non-toxic, derived from biomass researchgate.net | Click chemistry synthesis of 1,2,3-triazoles with simplified workup researchgate.net |

Catalysis in Isopropyltriazole Synthesis vs. Stoichiometric Reagents

Catalysis is a fundamental principle of green chemistry, as catalysts can increase reaction efficiency, reduce waste, and allow for milder reaction conditions compared to stoichiometric reagents. wikipedia.orged.ac.uk In triazole synthesis, the shift from stoichiometric to catalytic methods has been transformative.

Traditional methods for synthesizing 1,2,4-triazoles often required stoichiometric amounts of reagents and harsh conditions, such as the use of strong acids or bases, which limits sustainability. rsc.org Modern approaches favor catalytic cycles that regenerate the active species, requiring only a small amount of the catalyst to produce large quantities of the product. wikipedia.org

A prime example is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. While the thermal reaction requires high temperatures and results in a mixture of regioisomers, the introduction of a copper(I) catalyst (CuAAC) allows the reaction to proceed with high regioselectivity (yielding the 1,4-isomer exclusively) under mild conditions, often in green solvents like water. mdpi.comacs.org Similarly, ruthenium catalysts can be used to selectively obtain the 1,5-disubstituted isomer. acs.org

The use of catalytic systems over stoichiometric reagents offers several advantages:

Atom Economy: Catalytic reactions are inherently more atom-economical as the catalyst is not incorporated into the final product.

Waste Reduction: By avoiding the use of large quantities of reagents that are consumed in the reaction, catalysis significantly reduces waste generation (lower E-factor). nih.gov

Milder Conditions: Catalysts can lower the activation energy of a reaction, enabling it to proceed at lower temperatures and pressures, thus saving energy. wikipedia.org

Higher Selectivity: Catalysts can provide excellent control over regioselectivity and stereoselectivity, leading to purer products and eliminating the need for difficult separation steps. rsc.orgfrontiersin.org

The following table provides a comparison between catalytic and stoichiometric approaches for triazole synthesis.

| Aspect | Stoichiometric Approach | Catalytic Approach (e.g., CuAAC) |

| Reagent Quantity | Requires at least one equivalent of the reagent per equivalent of substrate rsc.orgbeilstein-journals.org | Sub-stoichiometric (catalytic) amounts are sufficient wikipedia.org |

| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids/bases) rsc.org | Typically mild (e.g., room temperature, neutral pH) mdpi.comacs.org |

| Regioselectivity | Often poor, leading to mixtures of isomers mdpi.com | High to excellent regioselectivity mdpi.combohrium.com |

| Waste Generation | High (e.g., consumed reagents, byproducts) | Low, catalyst is recycled wikipedia.orgnih.gov |

| Sustainability | Generally low due to high resource use and waste rsc.org | High, aligns with green chemistry principles nih.goved.ac.uk |

Coordination Chemistry of 8 Isopropyltriazole Derived Ligands

N-Heterocyclic Carbene (NHC) Ligands Derived from Isopropyltriazolium Salts

N-Heterocyclic carbenes derived from isopropyltriazolium salts belong to the class of mesoionic carbenes (MICs), specifically 1,2,3-triazolylidenes. researchgate.netresearchgate.net These are often considered "abnormal" NHCs because the metal center binds to the C4 or C5 position of the heterocyclic ring, unlike classical imidazole-derived NHCs which bind at the C2 position. rutgers.edu This structural difference is a primary reason for their distinct electronic properties. researchgate.netrutgers.edu The synthesis of the precursor triazolium salts is often achieved through efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for modular tuning of the ligand's characteristics. researchgate.netacs.org

The synthesis of metal complexes with isopropyltriazole-derived NHCs typically involves the deprotonation of the corresponding triazolium salt precursor to generate the carbene in situ, followed by metalation. nih.gov This method has been successfully used to prepare a variety of first-row transition metal complexes. researchgate.net The stability of the free carbene can be influenced by the substituents on the triazole ring; for instance, a free triazolylidene with an isopropyl substituent at the N3 position is noted to be significantly more stable than its N3-methyl-substituted counterpart in the solid state. acs.org

Characterization of these metal complexes is performed using a range of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise molecular structure, including bond lengths and angles. For example, theoretical calculations on a 1,2,4-triazole-derived carbene with an N4-isopropyl substituent show N–C(carbene) bond lengths in the range of 1.348–1.386 Å and an ∠N1C5N4 angle at the carbene of approximately 100.0–100.2°. scispace.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are also vital for confirming the structure and purity of the synthesized complexes. fairfield.edunih.gov

Triazole-based NHCs are recognized for being exceptionally strong σ-donors. researchgate.netrutgers.edu Their donor strength can be evaluated using methods like the Tolman Electronic Parameter (TEP), which analyzes the A1 stretching frequency of carbonyl ligands in complexes like Ni(CO)₃(L). nih.gov A lower wavenumber indicates a stronger net electron donor ligand. nih.gov Studies have shown that triazolylidenes are stronger donors than pyridines and triazoles. nih.gov

The steric bulk of these ligands is a critical parameter that influences the coordination environment around the metal center and the reactivity of the complex. rutgers.edu This is often quantified by the percent buried volume (%Vbur), which measures the percentage of the metal's coordination sphere occupied by the ligand. nih.gov Theoretical studies on a series of 1,2,4-triazole-derived carbenes found that the NHC with an isopropyl N4-substituent was the least bulky in the series, possessing a flexible steric profile. scispace.com

| N4-Substituent on Triazole-Derived NHC | Percent Buried Volume (%Vbur) | Reference |

|---|---|---|

| Isopropyl | 27.7 | scispace.com |

| 2,6-diisopropylphenyl | 38.4 | scispace.com |

When compared to the more common imidazole-derived NHCs (often called Arduengo-type carbenes), triazole-derived mesoionic carbenes exhibit several key differences. The most prominent distinction is their enhanced electron-donating capability. researchgate.net Triazolylidenes are overwhelmingly stronger σ-donors than imidazol-2-ylidenes. rutgers.edu This is attributed to the absence of a canonical resonance structure that would stabilize the carbene, which in turn enhances the basicity of the ligand. researchgate.net

This superior donor strength makes triazole-derived NHCs a compelling alternative for applications in transition-metal catalysis, as the electronic properties of the metal center can be significantly modulated. researchgate.netrutgers.edu The stronger metal-NHC bond that results can lead to higher stability for the complex itself. rutgers.edu While imidazole-based NHCs are known for their strong σ-donating ability, the unique electronic structure of triazole-based MICs places them among the strongest known NHC donors. nih.gov

Metal Complexation with Isopropyltriazole Ligands

Beyond their use as NHC precursors, isopropyltriazole compounds can act as neutral ligands, coordinating to metal centers through their nitrogen atoms. This mode of coordination has been explored with various metals, leading to the formation of structurally diverse complexes.

Isopropyltriazole derivatives have been shown to form stable complexes with both copper(II) and copper(I) ions. The synthesis and structure of copper(II) complexes with 1-isopropyl-1H-1,2,4-triazole have been reported, demonstrating the direct coordination of the triazole ligand to the metal center. researchgate.net In general, copper(II) complexes with triazole derivatives have been investigated for their magnetic and catalytic properties. rsc.org The coordination environment around the copper(II) ion in such complexes is often a distorted octahedron. eurjchem.com

Copper(I) complexes with triazole derivative ligands have also been synthesized and characterized. researchgate.net The formation of these complexes is often straightforward, involving the reaction of a copper(I) salt with the triazole ligand. These complexes are studied for their photophysical properties, with some exhibiting luminescence in solution at room temperature. researchgate.net The coordination of isopropyl-substituted imidazole derivatives to copper(II) has also been noted, suggesting that the isopropyl group can influence properties such as lipophilicity and biological activity in the resulting complexes. mdpi.com

Isopropyltriazole moieties have been successfully incorporated into tridentate pincer ligands for complexation with zinc. fairfield.edu Specifically, 1-isopropyl triazole has been used as a precursor in the synthesis of SNS-type pincer ligands, where 'S' represents a sulfur donor and 'N' represents the central nitrogen donor, typically from a pyridine ring. fairfield.edu

These ligands are then metalated with ZnCl₂ to yield tridentate SNS pincer zinc(II) complexes. fairfield.edu Characterization by single-crystal X-ray diffraction reveals a pseudotetrahedral geometry around the zinc center, a feature that mimics the active site of enzymes like Liver Alcohol Dehydrogenase (LADH). fairfield.edu The use of triazole-based precursors, as opposed to imidazole-based ones, can influence the catalytic activity of the resulting zinc complexes. Studies have shown that SNS zinc pincer complexes derived from bis-triazole ligand precursors exhibit higher activity for certain reduction reactions compared to their bis-imidazole counterparts. fairfield.edu

Iridium Complexation and Counterion Dependence

The complexation of 8-isopropyltriazole-derived ligands with iridium has revealed a significant dependence on the counterion of the triazolium salt precursor, which dictates the regiochemistry of the metal-carbene bond. nih.gov In reactions involving 2-pyridylmethyl-substituted triazolium salts and the iridium complex IrH₅(PPh₃)₂, both normal (C-5) and abnormal (C-3) binding of the triazolylidene ligand to the iridium center are observed. nih.gov

The choice of counter-anion is the determining factor in the binding outcome. nih.gov When the counterion is bromide (Br⁻), which is a strong hydrogen-bond acceptor, the reaction favors the formation of the "normal" C-5 bound iridium complex. nih.gov Conversely, other counterions that are weaker hydrogen bonders promote the formation of the "abnormal" C-3 bound isomer. nih.gov This phenomenon is attributed to different reaction mechanisms. The formation of the normal carbene is likely facilitated by the bromide ion's interaction with the acidic proton at the C-5 position, accelerating a proton transfer from the triazolium ring to the iridium metal center. nih.gov The abnormal pathway is thought to proceed through an oxidative addition step that shows little dependence on the anion. nih.gov

This counterion effect extends beyond triazoles to other azoles like imidazoles, indicating a general principle in the synthesis of such NHC complexes. nih.gov The resulting iridium complexes are typically stable in air and in solution. nih.gov Structural analysis shows iridium-carbon bond lengths are similar for both isomers, with values around 2.061 Å to 2.086 Å for the normal complex and 2.072 Å for the abnormal complex. nih.gov

Table 1: Effect of Counterion on Iridium-Triazolium Binding Regiochemistry

| Counterion | Hydrogen Bonding Ability | Favored Binding Mode | Proposed Mechanism |

|---|---|---|---|

| Bromide (Br⁻) | Strong | Normal (C-5) | Anion-assisted proton transfer |

| Other (e.g., SbF₆⁻) | Weak | Abnormal (C-3) | Oxidative addition |

Palladium(II) Complexes with Iminocarbene Ligands

Palladium(II) complexes featuring triazolylidene-based ligands have been synthesized and characterized, often exhibiting a chelating nature. For instance, palladium PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes can be synthesized from 1,2,3-triazol-5-ylidene (a mesoionic carbene) precursors. acs.org X-ray crystallography of such a complex revealed a slightly distorted square planar geometry around the central palladium atom. acs.org In this arrangement, the triazolylidene ligand is positioned trans to a pyridine ligand, with the remaining coordination sites occupied by iodo ligands. acs.org

While not derived from 8-isopropyltriazole specifically, related studies on palladium(II) complexes with chelating iminocarbene ligands derived from other azoles provide insight into potential structures. In these cases, the ligand system can act as a C,N-chelating ligand, forming a stable complex with the palladium center. nih.gov The conformation of these chelates can be dynamic, with processes such as a "boat flip" being observable through NMR spectroscopy. nih.gov The coordination behavior can also be solvent-dependent, with equilibria existing between chelating (κ²(C,N)) and non-chelating (κ¹(C)) structures in coordinating solvents. nih.gov

Complexation with Titanium, Zirconium, Hafnium, and Chromium

The coordination of triazole-derived ligands with early transition metals has been explored, particularly for Group 4 and Group 6 metals.

Titanium: The first titanium complexes featuring a coordinated 1,2,3-triazolylidene (trz) ligand were reported in 2019. nih.gov A ligand precursor with two phenol moieties was used, which, upon triple deprotonation, acts as a tridentate O,C,O-chelating ligand. nih.gov Different titanium precursors and reaction conditions yield various complexes, including a homoleptic complex and a bimetallic, oxo-bridging complex. nih.gov X-ray crystallography of the bimetallic species showed one titanium atom in a square pyramidal geometry and the other in an octahedral geometry, with Ti-C(trz) bond lengths of 2.111(5) Å and 2.130(5) Å, respectively. nih.gov

Chromium: Chromium complexes with triazolylidene ligands have also been synthesized. nih.govnih.gov Octahedral chromium(0) tetracarbonyl complexes are formed by reacting a photogenerated Cr(CO)₅(THF) solvato complex with a pyridine-appended triazolium salt in the presence of a base. nih.govnih.gov In these complexes, the ligand coordinates in a bidentate fashion through the carbene carbon and a nitrogen atom from the pyridine ring. nih.gov

Zirconium and Hafnium: While specific complexes of Zirconium and Hafnium with 8-isopropyltriazole-derived ligands are not extensively documented, their coordination chemistry with other N-heterocyclic carbene (NHC) ligands is established. ubc.ca Early transition metal complexes with chelating diamido-NHC ligands have been synthesized via aminolysis reactions with M(NMe₂)₄ (M = Zr, Hf). ubc.ca These precursors can be converted to chloro and alkyl derivatives. ubc.ca This demonstrates the capability of Zr and Hf to form stable complexes with NHC ligands, suggesting that analogous structures with triazolylidene ligands are feasible.

Binding Modes and Regioselectivity in Triazolium-Metal Interactions

The interaction between triazolium-derived ligands and metal centers is characterized by distinct binding modes and regioselectivity, which are influenced by several electronic and steric factors.

Normal (C-5) vs. Abnormal (C-3) Binding Regiochemistry

For 1,2,3-triazolium salts, metallation can occur at two different carbon atoms of the heterocyclic ring, leading to what are termed "normal" and "abnormal" N-heterocyclic carbene complexes. Normal binding occurs at the C-5 position, which is flanked by two nitrogen atoms (N-1 and N-2). nih.gov Abnormal binding occurs at the C-3 position, which is flanked by one alkylated nitrogen (N-4) and one standard nitrogen (N-2). nih.gov

As detailed with iridium (Section 3.2.3), the regiochemistry of this binding is not random but can be controlled by the reaction conditions, most notably the counterion of the triazolium salt. nih.gov The bromide anion directs the metallation to the normal C-5 position, whereas other, more weakly coordinating anions lead to the abnormal C-3 isomer. nih.gov This selectivity is tied to the reaction mechanism, with the normal pathway involving proton transfer and the abnormal pathway involving C-H oxidative addition. nih.gov Compared to their imidazolium counterparts, triazolium ligands show a higher preference for abnormal binding, which is attributed to the greater electronic similarity between the C-3 and C-5 positions in the triazolium ring. nih.gov

Influence of Ligand Structure and Metal Center on Coordination Modes

The specific coordination mode adopted by a triazole-derived ligand is a result of the interplay between the ligand's own properties and the nature of the metal center.

Ligand Structure: The steric and electronic properties of the substituents on the triazole ring significantly influence the resulting complex's architecture. arabjchem.org Even small changes to substituent groups can alter the structural assembly and coordination geometry. arabjchem.org For example, the strong σ-donor properties of triazolylidene carbenes lead to robust and largely covalent bonds with soft transition metals. nih.gov The electronic donor strength of 1,2,3-triazolylidene ligands is generally considered to be between that of classical imidazolylidenes and mesoionic imidazolylidenes. acs.org

Metal Center: The identity of the metal ion plays a crucial role. rsc.org Factors such as the metal's Lewis acidity, preferred coordination number, and d-orbital energy levels dictate the stability and geometry of the complex. rsc.orgjocpr.com For instance, coordination of triazolylidene ligands to first-row (3d) transition metals can be more challenging than with second or third-row metals due to a greater orbital mismatch between the carbene and the metal center, which can affect complex stability. nih.govrsc.org

Chelating vs. Monodentate Coordination Potentials

Triazole-derived ligands can coordinate to a metal center in either a monodentate or a polydentate (chelating) fashion.

Monodentate ligands bind to the metal through a single donor atom, such as the carbene carbon in a triazolylidene. mdpi.comchemrxiv.org

Chelating ligands possess two or more donor atoms that can bind simultaneously to the same metal center, forming a stable ring structure known as a chelate. mdpi.comchemrxiv.orgmdpi.com Ligands that bind via two atoms are bidentate, and those via three are tridentate. nih.gov

The formation of a chelate is generally more thermodynamically favorable than the coordination of an equivalent number of monodentate ligands, a phenomenon known as the "chelate effect". mdpi.commdpi.com This enhanced stability is primarily driven by a significant increase in entropy upon chelation, as multiple monodentate ligands are displaced by a single polydentate ligand, increasing the number of free molecules in the system. mdpi.commdpi.com

Triazole moieties are frequently incorporated into larger molecular frameworks to create chelating ligands. Examples include:

Bidentate C,N-chelates: As seen in chromium and palladium complexes, where a pyridine group is attached to the triazole ring, allowing for coordination through both the carbene carbon and the pyridine nitrogen. nih.govnih.gov

Tridentate O,C,O-chelates: Utilized in the synthesis of titanium complexes, where two phenolate groups are appended to the ligand to form a pincer-like structure around the metal. nih.gov

Tridentate SNS-pincer ligands: These have been prepared using bis-triazole salts to create a ligand that coordinates facially to a metal like zinc. carbene.de

Table 2: Comparison of Coordination Potentials

| Coordination Mode | Description | Thermodynamic Stability | Example Ligand Type |

|---|---|---|---|

| Monodentate | Binds through a single donor atom (e.g., C-5 of triazolylidene). | Lower | Simple 1,3,4-substituted triazolylidene |

| Chelating (Bidentate, Tridentate) | Binds through two or more donor atoms, forming a ring. | Higher (due to Chelate Effect) | Pyridyl-substituted triazolylidene (C,N-chelate), Phenolate-substituted triazolylidene (O,C,O-chelate) |

Ligand Design Principles for Tunable Coordination Properties

The isopropyl group at the 8-position introduces significant steric bulk, which can be leveraged to control the coordination number of the metal center. This steric hindrance can prevent the coordination of a larger number of ligands, favoring the formation of complexes with lower coordination numbers. For instance, while a less sterically hindered triazole ligand might form a hexacoordinate complex, the 8-isopropyltriazole ligand could favor a tetracoordinate or pentacoordinate geometry. This control over the coordination number is crucial in designing catalysts where access to the metal center needs to be regulated.

Furthermore, the electronic properties of the triazole ring can be modified by introducing electron-donating or electron-withdrawing groups at other positions on the triazole or an associated fused ring system. These substituents can alter the pKa of the triazole nitrogen atoms, thereby modulating their donor strength. A more electron-rich triazole ring will be a stronger Lewis base and form more stable complexes with metal ions. Conversely, electron-withdrawing groups will decrease the basicity of the nitrogen atoms, leading to weaker coordination. This electronic tuning is a key strategy for adjusting the redox potential of the metal center in the resulting complex, which is particularly important for applications in catalysis and materials science.

The versatility of triazole-based ligands is further enhanced by the potential for them to act as monodentate, bidentate, or bridging ligands. researchgate.net For 8-isopropyltriazole-derived ligands, this can be achieved by introducing additional donor atoms through functionalization of the triazole ring or adjacent structures. For example, the incorporation of a pyrazole group can create a bidentate ligand that coordinates to a metal center through a nitrogen atom from both the triazole and pyrazole rings. nih.gov The nature of these additional coordinating groups, whether they are hard (e.g., oxygen from a carboxylate) or soft (e.g., sulfur from a thioether), will influence the ligand's affinity for different metal ions according to Hard and Soft Acid and Base (HSAB) theory.

The choice of the counter-ion in the 8-isopropyltriazole salt also plays a role in the coordination chemistry. While not directly part of the ligand itself, the anion can influence the crystallization process and the resulting supramolecular architecture through hydrogen bonding or by acting as a coordinating species itself. nih.gov This can lead to the formation of different coordination polymers or discrete polynuclear complexes.

The table below summarizes the key design principles and their expected effects on the coordination properties of 8-isopropyltriazole-derived ligands.

| Design Principle | Modification | Expected Effect on Coordination Properties |

| Steric Tuning | Introduction of bulky substituents (e.g., isopropyl group) | - Lower coordination numbers- Control of metal center accessibility |

| Electronic Tuning | Introduction of electron-donating or electron-withdrawing groups | - Modulation of ligand donor strength- Tuning of metal center redox potential |

| Topological Modification | Incorporation of additional donor atoms | - Formation of polydentate ligands- Control over complex geometry and stability |

| Counter-ion Variation | Use of different anions in the salt | - Influence on supramolecular structure- Potential for anion coordination |

Advanced Spectroscopic and Analytical Characterization of Isopropyltriazole Salts and Their Metal Complexes

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "fingerprint" of a molecule based on the vibrations of its constituent chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides valuable information about the functional groups present in the molecule. For triazole-based compounds, specific vibrational modes associated with the heterocyclic ring and its substituents can be identified.

In the case of 1,2,4-triazole (B32235), the parent compound of many substituted derivatives, characteristic IR absorption peaks have been reported. Aromatic C-H stretching vibrations are typically observed in the region of 3032-3097 cm⁻¹. researchgate.net The N-H stretching vibration of the triazole ring gives rise to a peak around 3126 cm⁻¹. researchgate.net Furthermore, C=C aromatic stretching vibrations can be found at approximately 1529 cm⁻¹ and 1483 cm⁻¹, while the -N=N- stretching vibration is observed around 1543 cm⁻¹. researchgate.net For substituted triazoles, such as 3-amino-1,2,4-triazole, the N-H stretching vibrations of the amino group are attributed to a strong band at 3211 cm⁻¹, and endocyclic N=N and C-N-C stretching vibrations are indicated by high-intensity bands at 1595 cm⁻¹ and 1045 cm⁻¹, respectively. researchgate.net

For an isopropyltriazole salt, one would expect to observe the characteristic vibrations of the triazole ring, alongside the vibrations associated with the isopropyl group. The C-H stretching and bending vibrations of the isopropyl substituent would likely appear in the ranges of 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively.

Table 1: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound |

| Aromatic C-H Stretch | 3032 - 3097 | 1,2,4-Triazole |

| Ring N-H Stretch | 3126 | 1,2,4-Triazole |

| Aromatic C=C Stretch | 1483 - 1529 | 1,2,4-Triazole |

| -N=N- Stretch | 1543 | 1,2,4-Triazole |

| Amino N-H Stretch | 3211 | 3-amino-1,2,4-triazole |

| Endocyclic N=N Stretch | 1595 | 3-amino-1,2,4-triazole |

| Endocyclic C-N-C Stretch | 1045 | 3-amino-1,2,4-triazole |

This table presents data from related 1,2,4-triazole compounds to infer the expected spectral features of an isopropyltriazole salt.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information that can be different from that obtained by IR spectroscopy.

Studies on 1,2,4-triazole have shown characteristic Raman bands. For instance, in solution, prominent bands are observed which can be assigned with the aid of computational methods like Density Functional Theory (DFT). researchgate.net The formation of metal complexes with triazole ligands can lead to shifts in the Raman bands of the triazole ring, indicating coordination to the metal center. nih.gov For example, a triplet of bands in a triazole derivative that merges into a single band upon complexation can provide evidence of the triazole ring's involvement in metal binding.

For an isopropyltriazole salt, the Raman spectrum would be expected to show characteristic bands for the triazole ring and the isopropyl group. The symmetric vibrations of the isopropyl group, in particular, should give rise to distinct Raman signals. When forming metal complexes, shifts in the triazole ring vibrations would be indicative of the coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For isopropyltriazole salts, the chemical shifts and coupling patterns of the protons on the triazole ring and the isopropyl group are characteristic.

Detailed ¹H NMR data has been reported for 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide, a close structural analog. nih.gov In this compound, the protons on the triazole ring appear as singlets at high chemical shifts, δ 11.99 ppm and δ 8.85 ppm, indicative of their position in an electron-deficient aromatic system. nih.gov The methine proton of the isopropyl group appears as a multiplet at δ 5.13 ppm, while the methyl protons of the isopropyl group appear as a doublet at δ 1.74 ppm. nih.gov The quartet and triplet for the ethyl group protons are observed at δ 4.63 and δ 1.65 ppm, respectively. nih.gov

Similarly, for 1-Isopropyl-1,2,4-triazolium methanesulfonate, the triazole ring protons are observed at δ 10.1 ppm and δ 8.6 ppm, with the N-H proton appearing at δ 12.4 ppm. rsc.org The isopropyl methine and methyl protons are found at δ 4.9 ppm (multiplet) and δ 1.6 ppm (doublet), respectively. rsc.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Isopropyl-Substituted 1,2,4-Triazolium Salts

| Proton | 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide (in CDCl₃) nih.gov | 1-Isopropyl-1,2,4-triazolium methanesulfonate (in CDCl₃) rsc.org |

| Triazole Ring CH | 11.99 (s), 8.85 (s) | 10.1 (s), 8.6 (s) |

| Isopropyl CH | 5.13 (m) | 4.9 (m) |

| Isopropyl CH₃ | 1.74 (d) | 1.6 (d) |

| N-H | - | 12.4 (s) |

This interactive table allows for the comparison of ¹H NMR data from two closely related isopropyl-substituted 1,2,4-triazolium salts.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

For 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide, the carbon atoms of the triazole ring resonate at δ 142.27 ppm and δ 141.84 ppm. nih.gov The methine carbon of the isopropyl group is found at δ 53.15 ppm, and the methyl carbons appear at δ 23.14 ppm. nih.gov The carbons of the ethyl group are observed at δ 48.36 ppm (CH₂) and δ 14.22 ppm (CH₃). nih.gov

In the case of 1-Isopropyl-1,2,4-triazolium methanesulfonate, the triazole ring carbons are at δ 143.3 ppm and δ 140.3 ppm. rsc.org The isopropyl methine and methyl carbons are at δ 55.4 ppm and δ 21.8 ppm, respectively. rsc.org

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Isopropyl-Substituted 1,2,4-Triazolium Salts

| Carbon | 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide (in CDCl₃) nih.gov | 1-Isopropyl-1,2,4-triazolium methanesulfonate (in CDCl₃) rsc.org |

| Triazole Ring C | 142.27, 141.84 | 143.3, 140.3 |

| Isopropyl CH | 53.15 | 55.4 |

| Isopropyl CH₃ | 23.14 | 21.8 |

This interactive table allows for the comparison of ¹³C NMR data from two closely related isopropyl-substituted 1,2,4-triazolium salts.

Mass Spectrometry Techniques for Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the elemental composition of a sample and to elucidate the structure of molecules by analyzing their fragmentation patterns.

For triazole derivatives, mass spectrometric analysis can confirm the molecular weight and provide structural information through fragmentation. researchgate.net Common fragmentation pathways for 1,2,4-triazole derivatives involve the sequential loss of neutral molecules. researchgate.net In the case of 1,2,3-triazoles, a characteristic fragmentation is the loss of a nitrogen molecule (N₂). nih.gov

For an isopropyltriazole salt, the mass spectrum would be expected to show a molecular ion peak corresponding to the cation. The fragmentation pattern would likely involve the loss of the isopropyl group as a radical or an alkene, as well as fragmentation of the triazole ring itself. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the parent ion and its fragments, confirming the identity of the compound. For example, in the ESI-MS analysis of a substituted 1,2,4-triazole, the protonated molecule [M+H]⁺ can be readily observed, and its exact mass can be calculated and compared with the experimental value. unipa.it

Table 4: Common Neutral Losses in Mass Spectrometry of Organic Compounds

| Neutral Loss | Mass (Da) | Corresponding Fragment |

| CH₃• | 15 | Methyl radical |

| C₂H₅• | 29 | Ethyl radical |

| C₃H₇• | 43 | Propyl/Isopropyl radical |

| N₂ | 28 | Dinitrogen |

| H₂O | 18 | Water |

This table outlines common neutral losses that could be observed in the mass spectrum of an isopropyltriazole salt, aiding in the interpretation of its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for analyzing thermally labile and non-volatile molecules, such as organic salts. nih.govcreative-proteomics.com The technique transfers ions from a solution into the gas phase by applying a high voltage to a liquid to create an aerosol. wikipedia.org This process minimizes fragmentation, which is advantageous as the molecular ion is almost always observed. wikipedia.org

In the analysis of an 8-isopropyltriazole salt, ESI-MS is used to confirm the molecular weight of the cation. The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer. The high voltage applied to the capillary nebulizes the solution, forming highly charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous ions. nih.gov For an this compound, the resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated 8-isopropyltriazole cation, [M+H]⁺. The high mass accuracy of modern ESI-MS instruments allows for the determination of the elemental composition, confirming the identity of the compound.

Table 1: Illustrative ESI-MS Data for a Hypothetical this compound

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [C5H9N3 + H]⁺ | 112.0875 | 112.0873 | Protonated 8-isopropyltriazole cation |

| [C5H9N3 + Na]⁺ | 134.0694 | 134.0691 | Sodium adduct of 8-isopropyltriazole |

| [2(C5H9N3) + H]⁺ | 223.1679 | 223.1675 | Protonated dimer of 8-isopropyltriazole |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. enovatia.com This hybrid technique is invaluable for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. dtu.dk For isopropyltriazole salt samples, LC-MS is employed to assess purity, identify any synthesis-related impurities, or study degradation products.

The analysis begins with the injection of the sample into an HPLC system. A reversed-phase C18 column is commonly used for the separation of polar organic compounds. researchgate.net The mobile phase, typically a mixture of water, acetonitrile (B52724), and modifiers like formic acid or ammonium formate, is carefully selected to achieve optimal separation. nih.govchromatographyonline.com As the separated components elute from the column, they are directed into the ESI source of the mass spectrometer. enovatia.com The mass spectrometer records spectra for each eluting compound, allowing for their positive identification based on mass-to-charge ratio and fragmentation patterns. This provides a detailed profile of the sample's composition. chromatographyonline.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for 3D Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. carleton.eduphi.com The technique uses a pulsed primary ion beam to desorb and ionize species from the sample surface. admatel.com These secondary ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratios are determined with high mass resolution. surfacesciencewestern.com

For isopropyltriazole salts, ToF-SIMS can be used in several modes. In spectroscopy mode, it provides detailed mass spectra of the surface, identifying the isopropyltriazole cation and its characteristic fragments. In imaging mode, it can generate high-resolution chemical maps showing the lateral distribution of the salt on a substrate. phi.com By combining imaging with sputtering using a second ion beam, ToF-SIMS can perform depth profiling, creating a 3D chemical map of the salt's distribution within a thin film or coating. admatel.com This is particularly useful for understanding the homogeneity of coatings or investigating interfacial chemistry. surfacesciencewestern.com

X-ray Diffraction (XRD) Methods for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the structure of crystalline materials. tcd.ie When a beam of X-rays interacts with a crystalline solid, it is diffracted into specific directions. The resulting diffraction pattern is a unique fingerprint of the material's crystal lattice, providing information about the unit cell dimensions and the arrangement of atoms. wikipedia.org For isopropyltriazole salts, which are typically crystalline solids, XRD is essential for confirming the crystalline phase and determining its structure. icm.edu.pl

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound. carleton.edumdpi.com The technique requires a high-quality single crystal, which is mounted and exposed to a monochromatic X-ray beam. nih.gov By rotating the crystal and collecting the diffraction data from all orientations, a complete map of the electron density within the unit cell can be constructed. wikipedia.org

For an this compound, SCXRD analysis would provide unambiguous proof of its structure. It would reveal the precise bond lengths, bond angles, and torsion angles within the isopropyltriazole cation. carleton.edu Furthermore, it would detail the packing of the cations and anions in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the supramolecular architecture. mdpi.com This level of detail is crucial for structure-property relationship studies. mdpi.com

Table 2: Representative Crystallographic Data Obtainable from SCXRD for a Triazole Salt

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 10.2, c = 12.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1042 |

| Z | The number of formula units per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

X-ray Nano-diffraction for Thin Films and Coatings

When isopropyltriazole salts are formulated as thin films or coatings, their properties can be influenced by the microstructure and crystal orientation at the nanoscale. X-ray nano-diffraction is a powerful technique for probing these localized structural features. cornell.edu It uses a highly focused X-ray beam, often on the order of tens to hundreds of nanometers, to scan across the sample surface. mdpi.com

By collecting a diffraction pattern at each point, a map of the crystallographic properties can be generated. For a thin film of an isopropyltriazole salt, this technique could reveal variations in crystallinity, the preferred orientation (texture) of the crystal grains, and the presence of localized strain or defects. cornell.edu Such information is critical for optimizing the performance and durability of functional coatings based on these salts.

Advanced Surface and Microstructural Characterization Techniques

Beyond elemental and crystallographic analysis, a comprehensive understanding of isopropyltriazole salts, particularly in solid forms or as part of a formulation, requires advanced characterization of their surface and microstructure. These properties are critical as they govern interactions with the environment and other materials.

Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology and topography of the salt crystals or coatings, revealing details about particle size, shape, and surface texture. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping, complementing the molecular information from ToF-SIMS.

Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography, capable of resolving features at the nanometer scale. It can be used to measure surface roughness and identify nanoscale domains or defects in thin films of isopropyltriazole salts. These microstructural and surface characteristics are directly linked to the material's bulk properties and performance in various applications. The combination of these advanced techniques provides a multi-scale and comprehensive characterization of the isopropyltriazole salt, from its fundamental molecular structure to its macroscopic form. whiterose.ac.uk

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the analysis of isopropyltriazole salts, XPS is particularly valuable for confirming salt formation by identifying the protonation state of nitrogen atoms within the triazole ring.

The core principle of XPS involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment.

In the context of triazole salts, the N 1s core level spectrum is of primary interest. The nitrogen atoms in a neutral triazole ring have a different electronic environment than those in a protonated triazolium cation. Protonation leads to a positive charge, which increases the binding energy of the core electrons. Therefore, a shift to a higher binding energy in the N 1s spectrum is a clear indicator of salt formation. Studies on similar heterocyclic compounds show that this shift can distinguish between a salt and a co-crystal. researchgate.netresearchgate.net For instance, research on 1,2,4-triazole adsorbed on a gas diffusion electrode (GDE) identified distinct N 1s peaks corresponding to different nitrogen environments, such as pyrrole-type N (400.2 eV) and graphitic-type N (401.1 eV). nih.govsemanticscholar.org

When isopropyltriazole salts form complexes with metals, XPS can detect shifts in the binding energies of not only the nitrogen atoms coordinated to the metal but also the metal ion itself, providing insight into the coordination environment.

Table 1: Representative N 1s XPS Binding Energies for Triazole Species

| Nitrogen Species | Typical Binding Energy (eV) | Indication |

|---|---|---|

| Neutral Triazole N | ~398.5 - 400.0 | Unprotonated ring nitrogen |

| Protonated Triazole N (R-NH⁺) | ~400.5 - 402.0 | Salt formation confirmed |

| Coordinated N to Metal | Variable Shift | Complex formation |

Note: The values are approximate and can vary based on the specific compound, substituents, and instrument calibration.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for elemental analysis, often complementing XPS. eag.comfiveable.me AES uses a focused electron beam to excite atoms, causing the emission of "Auger electrons" whose kinetic energies are characteristic of the elements present. eag.comcarleton.educityu.edu.hk This method provides high spatial resolution, making it excellent for analyzing small features or elemental mapping across a surface. eag.com

The process begins when a core electron is ejected by the primary electron beam. An outer shell electron then drops to fill the vacancy, and the excess energy is transferred to another outer shell electron, which is ejected as the Auger electron. fiveable.mecityu.edu.hk Because this is a three-electron process, AES cannot detect hydrogen or helium. cityu.edu.hk

For an isopropyltriazole salt, AES can confirm the presence of carbon and nitrogen on the surface. In metal complexes, the technique can map the distribution of the metal relative to the ligand. The primary data from AES is a spectrum of electron intensity versus kinetic energy, with peaks corresponding to specific Auger transitions. wellesley.edu

Table 2: Principal Auger Electron Kinetic Energies for Relevant Elements

| Element | Auger Transition | Approximate Kinetic Energy (eV) |

|---|---|---|

| Carbon (C) | KLL | 272 |

| Nitrogen (N) | KLL | 379 |

| Oxygen (O) | KLL | 503 |

| Silver (Ag) | MNN | 351 |

| Copper (Cu) | LMM | 920 |

| Cobalt (Co) | LMM | 775 |

Note: These are standard reference values for the most intense transitions.

Secondary Ion Mass Spectrometry (SIMS) and Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a powerful technique for analyzing the surface and near-surface composition of materials. It works by bombarding the sample with a primary ion beam, which causes atoms and molecular fragments (secondary ions) to be sputtered from the surface. These ejected ions are then analyzed by a mass spectrometer. eag.com

SIMS can be operated in two modes:

Static SIMS: Uses a very low-dose primary ion beam to analyze the outermost monolayer of the sample, providing detailed molecular information with minimal damage. This is ideal for identifying the parent triazolium ion and characteristic organic fragments.

Dynamic SIMS: Uses a high-dose primary ion beam to etch or sputter into the sample, analyzing the composition as a function of depth. This is known as depth profiling. nih.govacs.org

Mass spectrometric studies of various triazole derivatives have shown that a common fragmentation pathway involves the cleavage of the triazole ring. rsc.org The loss of a stable dinitrogen molecule (N₂) is a characteristic fragmentation pattern for many triazole compounds. rsc.orgnih.gov Other observed fragments can arise from the cleavage of the isopropyl group or other substituents.

Depth profiling is particularly useful for analyzing thin films of isopropyltriazole salt, for example, as a protective layer on a metal substrate. It can determine the thickness of the film, investigate the interface between the film and the substrate, and detect any diffusion of elements between layers. eag.com

Table 3: Expected Common Fragment Ions in Mass Spectra of Triazole Compounds

| Fragmentation Process | Resulting Ion | Significance |

|---|---|---|

| Loss of Dinitrogen | [M - N₂]⁺ | Characteristic of the triazole ring cleavage rsc.orgnih.gov |

| Loss of Isopropyl Radical | [M - C₃H₇]⁺ | Indicates cleavage of the isopropyl substituent |

| Ring Scission | [RCN]⁺, [RCNH]⁺ | Further fragmentation of the heterocyclic ring rsc.org |

| Protonated Molecule | [M+H]⁺ | Often the parent ion in soft ionization techniques |

Electron Microscopy (TEM, SEM, STEM, EELS)

Electron microscopy techniques are indispensable for characterizing the morphology, structure, and composition of materials at high resolution.

Scanning Electron Microscopy (SEM): This technique scans a focused electron beam over a surface to create an image. SEM provides information about the surface topography and morphology. For isopropyltriazole salts, SEM can be used to visualize the crystal habit, particle size, and surface features. When studying metal complexes, SEM can reveal changes in morphology upon coordination. researchgate.net

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultrathin specimen. This provides much higher resolution than SEM, allowing for the visualization of nanoscale features. For metal complexes of isopropyltriazole, TEM can determine the size, shape, and dispersion of nanoparticles or crystalline domains.

Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of SEM and TEM, scanning a finely focused electron beam across a thin sample to form an image. It can achieve atomic-resolution imaging, making it possible to visualize the arrangement of atoms in crystalline metal complexes.

Electron Energy Loss Spectroscopy (EELS): Often coupled with TEM or STEM, EELS analyzes the energy distribution of electrons that have passed through the sample. The energy loss is characteristic of the elemental composition and bonding states, providing chemical information at the nanoscale.

Table 4: Information Provided by Electron Microscopy Techniques

| Technique | Primary Information | Application for Isopropyltriazole Systems |

|---|---|---|

| SEM | Surface Topography, Morphology, Particle Shape | Crystal habit of the salt; surface structure of films; morphology of metal complexes. researchgate.net |

| TEM | Particle Size, Crystallinity, Nanostructure | Size and distribution of metal-triazole complex nanoparticles; internal crystal defects. |

| STEM | Atomic-Resolution Imaging | Atomic arrangement in crystalline metal-organic frameworks (MOFs) or complexes. |

| EELS | Elemental Composition, Chemical Bonding | Elemental mapping of N, C, and metals at high resolution; analysis of oxidation states. |

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)

AFM and STM are scanning probe microscopy techniques that provide ultra-high-resolution, three-dimensional images of surfaces.

Atomic Force Microscopy (AFM): AFM uses a physical probe (a sharp tip on a flexible cantilever) to scan the sample surface. It measures the forces between the tip and the surface to generate a topographical map. aps.org A key advantage of AFM is its ability to image a wide variety of materials, including non-conductive organic salts and biological samples, in air or liquid. acs.orgresearchgate.net AFM would be ideal for characterizing the morphology of isopropyltriazole salt thin films, observing crystal growth, and measuring surface roughness. acs.orgnsf.gov

Scanning Tunneling Microscopy (STM): STM operates by measuring the quantum tunneling current between a conductive tip and a conductive sample. It provides images of the surface electronic structure with atomic resolution. Its use for isopropyltriazole salts would be limited to studying monolayers adsorbed on conductive substrates like gold or graphite.

Table 5: Comparison of AFM and STM for Surface Analysis

| Feature | Atomic Force Microscopy (AFM) | Scanning Tunneling Microscopy (STM) |

|---|---|---|

| Principle | Measures tip-sample forces | Measures quantum tunneling current |

| Sample Requirement | Any (conductive or insulating) acs.org | Conductive or semiconductive |

| Environment | Air, liquid, or vacuum | Typically ultra-high vacuum |

| Information | Surface topography, roughness, mechanical properties researchgate.net | Electronic density of states, atomic structure |

| Application | Imaging crystal surfaces, thin films, polymers. nih.gov | Visualizing molecular orbitals on conductive substrates. |

In Situ and Operando Characterization of Isopropyltriazole Reactivity

Understanding how a material functions in its working environment is crucial for developing new technologies. In situ and operando characterization techniques are designed to probe materials under realistic reaction conditions. wikipedia.orgmdpi.com

In situ refers to analyzing a material in a controlled, simulated environment (e.g., under gas flow at high temperature).

Operando (Latin for "working") goes a step further, coupling the in situ characterization with a simultaneous measurement of the material's activity or performance. wikipedia.orghidenanalytical.com

For isopropyltriazole salts, which may be used as ligands in catalysis, corrosion inhibitors, or components in functional materials, these techniques are vital. wvu.edunih.gov For example, if an isopropyltriazole-metal complex is used as a catalyst, operando spectroscopy could be used to observe the catalyst's structure while simultaneously measuring the rate of product formation. ethz.ch This allows for the direct correlation of specific structural features with catalytic activity, helping to identify the active site and understand reaction mechanisms. rsc.orgresearchgate.net

Common techniques adapted for in situ and operando studies include:

Vibrational Spectroscopy (FTIR, Raman): To monitor changes in chemical bonds of the triazole ligand during a reaction, such as coordination to a metal center or interaction with reactants. researchgate.net

X-ray Absorption Spectroscopy (XAS): To probe the electronic state and local coordination environment of a metal center in a triazole complex as the reaction proceeds.